



# Application Notes: High-Performance Polyethylene (HPPE) Fibers in Cut-Resistant Textiles

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Compound of Interest		
Compound Name:	HPPE	
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#### Introduction

High-Performance Polyethylene (**HPPE**), also known as Ultra-High-Molecular-Weight Polyethylene (UHMWPE), is a thermoplastic-based fiber renowned for its exceptional mechanical properties and lightweight nature.[1][2][3] Produced through a gel-spinning process, **HPPE** fibers possess a highly crystalline structure with molecular chains oriented to maximize tensile strength.[2][4][5] These characteristics, including a strength-to-weight ratio up to 15 times that of steel, superior abrasion resistance, and high chemical inertness, make **HPPE** a primary material in the manufacturing of advanced cut-resistant textiles.[3][4][6] These textiles are critical components in Personal Protective Equipment (PPE) across various sectors, including industrial manufacturing, food processing, medical, and military applications.[2][6][7]

#### Mechanism of Cut Resistance

The cut resistance of **HPPE**-based textiles stems from a combination of the fiber's intrinsic properties:

High Tensile Strength: HPPE fibers exhibit extremely high tensile strength, meaning they can
withstand significant force before breaking.[6] When a sharp edge comes into contact with
the fabric, the high-tenacity fibers resist being severed, forcing the blade to slide over the
surface.[4]



- Hardness and Slipperiness: The molecular structure of HPPE gives it a low coefficient of friction. This inherent slipperiness causes the blade to slide off the yarn's surface rather than cutting through it.
- Energy Absorption: **HPPE** fibers can absorb a high amount of energy before fracturing.[4] This property is crucial in dissipating the force exerted by a cutting object, further preventing penetration.

**HPPE** is frequently blended with other materials like glass, steel, or aramid fibers to enhance cut protection levels for higher-risk applications without significantly compromising comfort or flexibility.[1]

# **Performance and Mechanical Properties**

The performance of cut-resistant textiles is quantified using standardized testing methods that evaluate mechanical risks. The primary standards are EN 388 in Europe and ANSI/ISEA 105 in North America.[8][9]

Table 1: Key Mechanical Properties of **HPPE** Fibers



Property	Description	Performance Value
Tensile Strength	The force required to pull the fiber to its breaking point.	Up to 15 times stronger than steel on an equal weight basis. [3][6]
Abrasion Resistance	The ability of the fabric to resist surface wear from rubbing.	Very high; HPPE is also used as an engineering plastic known for abrasion resistance. [4]
Density	Mass per unit volume.	Less than 1 g/cm³; the fiber floats on water.[4]
Chemical Resistance	Resistance to degradation from chemical agents.	High resistance to acids, alkalis, and organic solvents. [2][6]
Moisture Absorption	The degree to which the fiber absorbs water.	Negligible; HPPE is not hygroscopic.[4][6]
UV Resistance	Ability to withstand degradation from ultraviolet light.	Good, but prolonged exposure can degrade performance.[3]

Table 2: Cut Resistance Performance Levels (EN 388 & ANSI/ISEA 105)

The 2016 revision of both standards aligned them to use the Tomodynamometer (TDM-100) test method for more consistent and accurate results, especially for high-performance fibers. [10][11]



EN 388:2016 (ISO 13997 Test)	ANSI/ISEA 105:2016 (ASTM F2992-15 Test)	Force to Cut (Newtons)	Grams to Cut
Level A	Level A1	≥ 2 N	200 - 499 g
Level B	Level A2	≥ 5 N	500 - 999 g
Level C	Level A3	≥ 10 N	1000 - 1499 g
Level D	Level A4	≥ 15 N	1500 - 2199 g
Level E	Level A5	≥ 22 N	2200 - 2999 g
Level F	Level A6	≥ 30 N	3000 - 3999 g
-	Level A7	-	4000 - 4999 g
-	Level A8	-	5000 - 5999 g
-	Level A9	-	≥ 6000 g

# **Experimental Protocols**

# Protocol 1: Measuring Cut Resistance via Tomodynamometer (TDM-100)

This protocol outlines the methodology prescribed by ASTM F2992/F2992M-15, which is the standard test method used for the ANSI/ISEA 105 rating and is similar to the ISO 13997 test used for EN 388.[8][12][13]

1. Objective: To measure the cut resistance of a material by determining the load required for a straight-edged blade to cut through the material over a specified distance.[14]

#### 2. Apparatus:

- Tomodynamometer (TDM-100) Test Machine: An instrument that moves a cutting blade across a material sample under a specified load.[12]
- Conductive Mandrel: A rounded metal form (radius of 38 mm) on which the sample is mounted.[13]



- Cutting Edge: Standardized, single-edged stainless steel razor blades. A new blade must be used for each test cut to ensure accuracy.[13][15]
- Specimen Holder: To secure the material flat against the mandrel.
- 3. Specimen Preparation:
- Cut a minimum of five test specimens from the textile material.
- Ensure specimens are free of defects and representative of the material.
- Condition the specimens in a controlled environment as specified by the standard (typically 21°C ± 3°C and 50% ± 8% relative humidity).
- 4. Test Procedure:
- Mount a new, unused blade into the blade holder of the TDM-100 machine.
- Secure the textile specimen onto the conductive mandrel.
- Apply a specific, known load (in grams) to the blade holder.
- Initiate the test. The TDM-100 machine moves the loaded blade across the specimen at a constant speed.[13]
- The machine measures the distance the blade travels from initial contact until it cuts through the specimen and makes electrical contact with the conductive mandrel.[14]
- · Record the cut-through distance and the applied load.
- Repeat the test with a new specimen and a new blade, using a different load. A minimum of three different loads must be used to generate a range of data points.[13]
- Perform a total of five cuts at each of the three selected loads.[16]
- 5. Data Analysis & Interpretation:
- Plot the applied load (y-axis) against the cut distance (x-axis).



- Generate a trendline for the data points.
- From this graph, determine the calculated cutting load in Newtons (or grams-force) required to cut through the material at a reference distance of 20 mm.[15]
- This final value is then used to classify the material according to the ANSI/ISEA 105 or EN 388 cut level scales (see Table 2).

### **Protocol 2: Measuring Cut Resistance via Coup Test**

This protocol describes the original cut test method from the EN 388 standard. It is still used for materials that do not excessively dull the blade, but for high-performance fibers like **HPPE**, the TDM-100 test is preferred and mandatory if blunting occurs.[10][15]

- 1. Objective: To determine the cut resistance of a material by comparing it to a standard reference material using a rotating circular blade under a fixed load.[16]
- 2. Apparatus:
- Coup Tester: An instrument with a counter-rotating circular blade (40mm diameter) that moves back and forth over the test specimen.[17]
- Fixed Load: A standard load of 5 Newtons (approx. 500 grams) is applied to the blade.[16]
   [17]
- Specimen Holder: To keep the test material and reference fabric in place.
- Reference Material: A standard cotton canvas fabric for calibration.[16]
- 3. Specimen Preparation:
- Cut test specimens and reference fabric samples to the required dimensions.
- Condition the specimens as per the standard.
- 4. Test Procedure:



- The test begins by performing a cut test on the reference cotton fabric to calibrate the blade's initial sharpness.
- The textile specimen is then placed in the machine, and the rotating blade moves back and forth under the 5N load until it cuts through.
- The machine records the number of cycles required for cut-through.
- A second cut test is performed on the reference cotton fabric to measure the final sharpness of the blade.
- This sequence (reference fabric, test specimen, reference fabric) is repeated five times.[16]
- 5. Data Analysis & Interpretation:
- A "cut index" is calculated as a ratio of the number of cycles needed to cut the test specimen versus the average number of cycles needed to cut the reference fabric.[16]
- The average of the five calculated cut indices determines the final result.
- This result corresponds to a performance level from 1 to 5 under the EN 388 Coup Test rating.[18] This test is not recommended for materials that achieve a level 3 or higher, as blade dulling can lead to inaccurate results.[8]

#### **Visualizations**





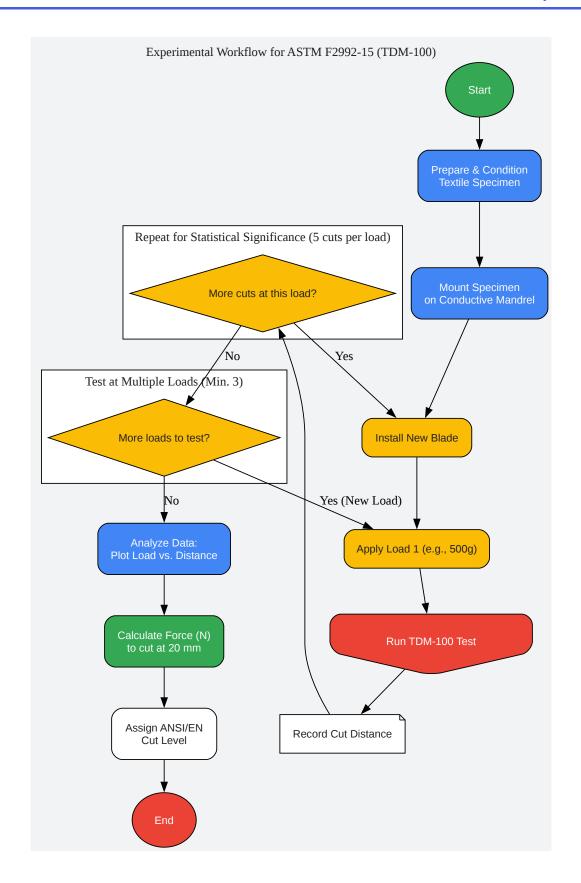
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Caption: Workflow of the gel-spinning process used to manufacture high-performance polyethylene (**HPPE**) fibers.

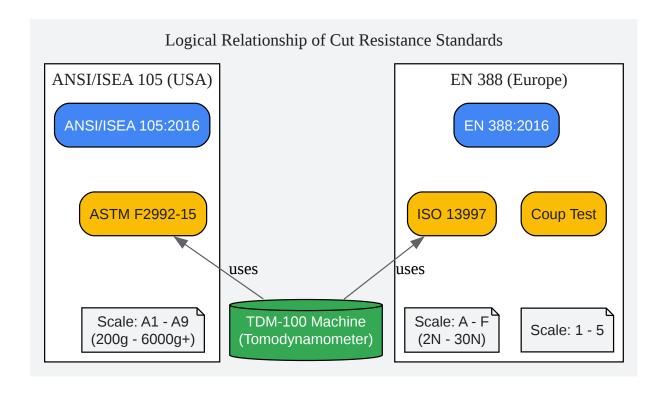




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Caption: Step-by-step experimental workflow for determining cut resistance using the TDM-100 apparatus.



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Caption: Comparison of the primary North American (ANSI) and European (EN) standards for cut resistance testing.

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